molecular formula C20H32O2 B1597945 5,7-Eicosadiynoic acid CAS No. 69288-29-5

5,7-Eicosadiynoic acid

Cat. No. B1597945
CAS RN: 69288-29-5
M. Wt: 304.5 g/mol
InChI Key: HFELYOMSJFEHGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Eicosadienoic acid (EDA) is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues. It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (SCA) . The synthesis process of 5,7-Eicosadiynoic acid is skillful and the yield is high .


Molecular Structure Analysis

This compound contains a total of 53 bonds; 21 non-H bonds, 3 multiple bonds, 13 rotatable bonds, 1 double bond, 2 triple bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Eicosanoids and Cellular Functions

Eicosanoids, derived from arachidonic acid, play significant roles in various physiological and pathophysiological processes. Research has highlighted distinctive roles in cellular functions, suggesting potential implications for compounds like 5,7-Eicosadiynoic acid in these pathways. Specific enzymes, such as cyclooxygenases, convert arachidonic acid to various eicosanoids, indicating that inhibitors like this compound could influence these pathways (Goetzl, An, & Smith, 1995).

Role in Omega-3 Fatty Acid Metabolism

Studies have explored the metabolism and effects of omega-3 fatty acids, with this compound potentially playing a role in this context. Omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are crucial in regulating biological functions and preventing diseases. Research on these fatty acids provides insights into how this compound might interact within these metabolic pathways (von Schacky, Fischer, & Weber, 1985).

Inhibition of Icosanoid Production

This compound has been identified as an inhibitor in the production of icosanoids from arachidonic acid. This compound limits icosanoid production by inhibiting cyclooxygenase and limiting arachidonate uptake, activation, and production from precursor fatty acids. This non-toxic inhibitor showcases its potential application in the regulation of icosanoid-mediated pathways (Laposata, Kaiser, Reich, & Majerus, 1987).

Impact on Eicosapentaenoic and Docosahexaenoic Acids

Research comparing exogenous eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) with arachidonic acid has implications for understanding the role of this compound in modulating oxidative metabolism. These findings could inform how this compound influences the metabolism of similar fatty acids (Lee et al., 1984).

Potential in Psychiatry and Neurology

Omega-3 fatty acids like EPA and DHA are investigated for their roles in psychiatric disorders, which could extend to the study of this compound in these areas. These acids impact mood disorders, schizophrenia, and other mental health conditions, suggesting a potential avenue for research on this compound in neuropsychiatric applications (Freeman et al., 2006).

Mechanism of Action

Target of Action

5,7-Eicosadiynoic acid, also known as Icosa-5,7-diynoic Acid, is a unique polyunsaturated fatty acid . It has been shown to be an antagonist of the leukotriene B4 receptor . This receptor plays a crucial role in mediating inflammatory responses, particularly in conditions such as asthma and allergic reactions.

Mode of Action

The compound interacts with its targets by being incorporated into macrophage lipids, which subsequently modulates the production of pro-inflammatory modulators . It decreases the production of nitric oxide (NO) and increases that of prostaglandin E2 (PGE2) and tumor necrotic factor-α . The modulation of NO and PGE2 is due, in part, to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Biochemical Pathways

This compound is a naturally occurring n-6 polyunsaturated fatty acid (PUFA) found mainly in animal tissues . It is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of this compound has been extensively studied, and it has been found to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation .

Pharmacokinetics

The percentages of both fatty acids increase in cellular phospholipids in a dose-dependent manner .

Result of Action

The incorporation of this compound into macrophage lipids increases the proportions of LA, DGLA, and AA, and reduces the proportion of total monounsaturated fatty acids . The compound’s action results in a differential effect on pro-inflammatory mediators, which might attribute to the negative feedback mechanism associated with prolonged inflammation .

Safety and Hazards

5,7-Eicosadiynoic acid is harmful if swallowed, in contact with skin, or if inhaled. It is advised to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. If swallowed, one should rinse the mouth and call a poison center or doctor if they feel unwell .

properties

IUPAC Name

icosa-5,7-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-12,17-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFELYOMSJFEHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374461
Record name 5,7-Eicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69288-29-5
Record name 5,7-Eicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69288-29-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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